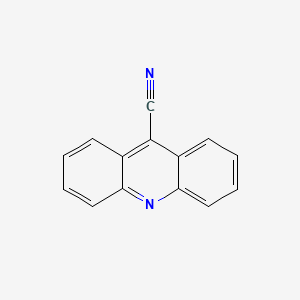
9-Acridinecarbonitrile
Übersicht
Beschreibung
9-Acridinecarbonitrile is a chemical compound with the CAS Number: 5326-19-2 . It has a molecular weight of 204.23 and its IUPAC name is 9-acridinecarbonitrile .
Synthesis Analysis
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures .Molecular Structure Analysis
The InChI code for 9-Acridinecarbonitrile is 1S/C14H8N2/c15-9-12-10-5-1-3-7-13 (10)16-14-8-4-2-6-11 (12)14/h1-8H .Chemical Reactions Analysis
Acridine derivatives have been developed with beneficial, biological or photochemical effects . The development of aza-acridine and other heteroatom-substituted acridine derivatives broadens the applicability of acridine derivatives .Wissenschaftliche Forschungsanwendungen
Anticancer Therapeutics
Acridine-9-carbonitrile derivatives have been extensively studied for their potential as anticancer agents . Their ability to intercalate into DNA makes them effective in disrupting the replication and transcription processes of cancer cells. For instance, derivatives like amsacrine have been used in chemotherapy to treat leukemia .
Antimicrobial Agents
Due to their planar structure, acridine derivatives can insert themselves between DNA base pairs, which allows them to act as potent antimicrobial agents . They have been found effective against a range of bacterial and protozoal infections, with some compounds like acriflavine being used as disinfectants .
Alzheimer’s Disease Treatment
Acridine-9-carbonitrile derivatives exhibit properties that make them candidates for treating neurodegenerative diseases such as Alzheimer’s. They have been shown to inhibit enzymes like acetylcholinesterase, which is involved in the progression of Alzheimer’s disease .
Photosensitizers and Photoredox Catalysts
In the field of photochemistry, acridine derivatives serve as photosensitizers and photoredox catalysts . They are involved in initiating light-induced chemical reactions, which is crucial for developing new photodynamic therapies and solar energy harvesting technologies .
Optoelectronic Materials
The unique electronic properties of acridine-9-carbonitrile make it suitable for use in optoelectronics . It’s used in the development of organic light-emitting diodes (OLEDs) and other electronic devices that require materials with specific light absorption and emission characteristics .
Visualization of Biomolecules
Acridine derivatives are also used as fluorescent materials for the visualization of biomolecules . Their ability to fluoresce under certain conditions makes them valuable tools in microscopy and cellular imaging, aiding in the study of biological processes and disease diagnostics .
Wirkmechanismus
Target of Action
The primary targets of acridine-9-carbonitrile are cancer cell lines . It has shown high cytotoxic activity against various types of cancer cells, including leukemia, breast cancer, and colon carcinoma cells .
Mode of Action
Acridine-9-carbonitrile primarily acts through DNA intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine .
Biochemical Pathways
The intercalation of acridine-9-carbonitrile into DNA can lead to significant impacts on biological processes involving DNA and related enzymes . This can affect various biochemical pathways, leading to downstream effects such as the inhibition of topoisomerase or telomerase enzymes .
Pharmacokinetics
The pharmacokinetics of acridine-9-carbonitrile involves absorption, distribution, metabolism, and excretion (ADME) . The compound’s ability to penetrate the blood-brain barrier is important for the treatment of CNS tumors or neurodegenerative diseases . The pharmacokinetic profiles of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .
Result of Action
The result of the action of acridine-9-carbonitrile is primarily observed in its potent anti-cancer activity . It has demonstrated cytotoxic activity against various cancer cell lines . For example, it has shown promising anti-tumor effects against UDP-UGT’s in leukemia cell lines .
Safety and Hazards
Zukünftige Richtungen
Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .
Eigenschaften
IUPAC Name |
acridine-9-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDNEFWYPYAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201376 | |
| Record name | 9-Acridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Acridinecarbonitrile | |
CAS RN |
5326-19-2 | |
| Record name | 9-Acridinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acridinecarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | acridine-9-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)
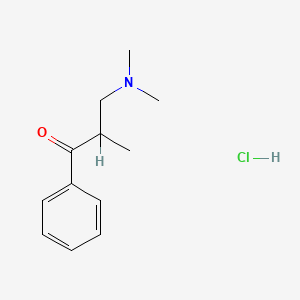

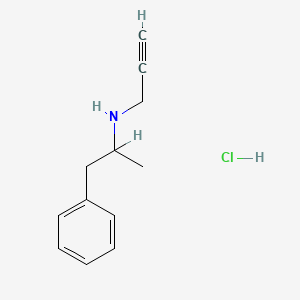
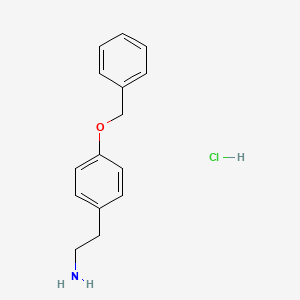
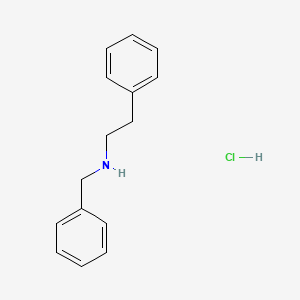
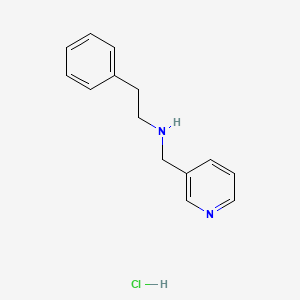
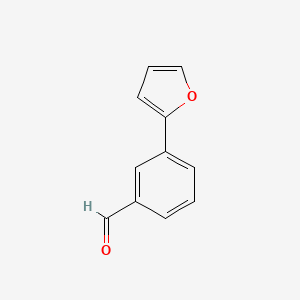


![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)
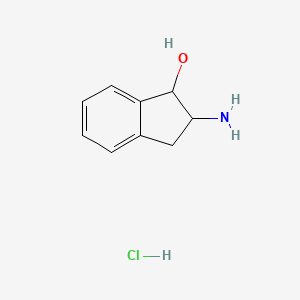
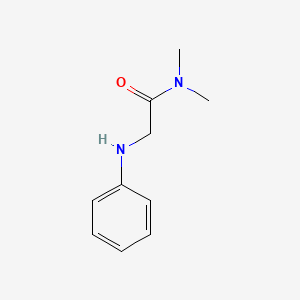
![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)